3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
3-(3,5-Dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic derivative of the pyrimido[4,5-b]quinoline scaffold, structurally classified as a 5-deazaflavin analog. This compound features a 3-(3,5-dimethylphenyl) substituent at position 3, along with methyl groups at positions 2 and 10 of the heterocyclic core . Its synthesis typically involves the reaction of N-alkylisatoic anhydrides with malononitrile, followed by treatment with aliphatic carboxylic acids in the presence of POCl₃ under reflux, yielding high-purity products .
The pyrimido[4,5-b]quinoline system shares structural similarities with naturally occurring flavins (e.g., isoalloxazines) but replaces the N-5 atom with a carbon, forming a 5-deazaflavin framework . This modification enhances stability and alters electronic properties, making it a candidate for diverse biological applications, including antitumor and cytoprotective activities .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-12-9-13(2)11-15(10-12)24-14(3)22-20-18(21(24)26)19(25)16-7-5-6-8-17(16)23(20)4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAVOZYJSDQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One common method involves the condensation of barbituric acid with aldehydes and amines under controlled conditions. This reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, often facilitated by catalysts or under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine ring fused with a quinoline structure. The synthesis typically involves reactions such as:
- Reactions with 6-Arylamino Compounds : A common method includes reacting 6-arylamino-1,3-dimethyl-4-N-phenylcytosines with dimethylformamide dimethylacetal to yield the desired pyrimidoquinoline structure.
Biological Activities
The compound has demonstrated several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that quinoline derivatives can modulate signaling pathways related to inflammation and cell proliferation, making them potential candidates for cancer therapy.
- Antimalarial Potential : Similar compounds in the pyrimidoquinoline class have shown promise in treating drug-resistant malaria strains. Their mechanisms often involve inhibition of key enzymes in the folic acid synthesis pathway .
Interaction Studies
Understanding the pharmacodynamics of 3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves studying its binding affinity with biological targets such as enzymes and receptors. Techniques employed in these studies include:
- Molecular Docking Simulations : These simulations help predict how the compound interacts at the molecular level with various biological targets.
- Binding Affinity Assessments : Experimental methods are used to quantify how strongly the compound binds to specific targets.
Case Studies and Research Findings
- Anticancer Studies : Research conducted on similar pyrimidoquinoline derivatives has highlighted their potential as inhibitors of kinases involved in cancer progression. A study showed that these compounds could effectively inhibit cell growth in various cancer cell lines.
- Antimalarial Efficacy : A comparative analysis of different quinoline derivatives revealed that certain structural modifications significantly enhance their antimalarial activity. These findings suggest that this compound could be a valuable lead compound for further development in this area .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison:
Structure-Activity Relationship (SAR) Insights
- Substituent Position and Size :
- Position 3 : Aryl groups (e.g., 3,5-dimethylphenyl in the target compound) enhance hydrophobic interactions in enzymatic pockets compared to smaller alkyl chains (e.g., methyl in TND1128) .
- Position 10 : Methyl or ethyl groups (e.g., in TND1128) improve solubility, while bulkier substituents (e.g., octyl in 7-nitro derivatives) may hinder cellular uptake .
- Electron-Withdrawing Groups :
- Antifungal vs. Antitumor Activity :
- Antifungal activity in D13 correlates with 8,8-dimethyl and methylthio groups, which optimize CYP51 binding . In contrast, antitumor activity relies on halogenated or electron-deficient substituents for HDM2/p53 stabilization .
Biological Activity
3-(3,5-Dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the quinoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV-4-11 (AML) | 2.5 | Apoptosis induction |
| Compound B | UACC-62 (Melanoma) | 1.8 | Topoisomerase inhibition |
| Compound C | UO-31 (Renal) | 0.9 | Cell cycle arrest |
These findings suggest that derivatives of pyrimidoquinoline may share similar mechanisms and warrant further investigation for their anticancer properties.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The presence of specific functional groups within their structure can enhance their efficacy against bacterial strains.
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| Compound D | S. aureus | 32 µg/mL | Moderate |
| Compound E | E. coli | 16 µg/mL | Strong |
| Compound F | P. aeruginosa | 64 µg/mL | Weak |
The data indicates that structural modifications can lead to varying degrees of antimicrobial activity.
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, quinoline derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study:
In a recent study assessing the anti-inflammatory effects of a related compound, it was found that treatment significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.
The biological activities of this compound are likely mediated through multiple mechanisms:
- DNA Intercalation: Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: Many quinoline derivatives act as inhibitors of critical enzymes such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can induce oxidative stress in cancer cells leading to apoptosis.
Q & A
Q. Methodological Answer :
- Step 1 : Define critical variables (e.g., temperature, catalyst concentration, reaction time).
- Step 2 : Use fractional factorial design to screen variables ().
- Step 3 : Apply response surface methodology (RSM) to model nonlinear relationships (e.g., between sonication time and yield in ultrasound-assisted synthesis ).
Case Study : A 3² factorial design for Fe(DS)₃-catalyzed reactions could identify optimal molar ratios and sonication power.
Advanced: How should researchers resolve contradictions in reported bioactivity data for pyrimidoquinoline derivatives?
Q. Methodological Answer :
- Variable Isolation : Compare substituent effects (e.g., methyl vs. chloro groups at position 3) across studies ().
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and dosage protocols.
- Meta-Analysis : Use multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity trends.
Example : Discrepancies in IC₅₀ values may arise from divergent solubilization methods (DMSO vs. PEG-400) .
Advanced: What strategies mitigate challenges in scaling up pyrimidoquinoline synthesis?
Q. Methodological Answer :
- Process Intensification : Replace batch reactors with continuous flow systems to enhance heat/mass transfer.
- Separation Optimization : Use membrane technologies (: RDF2050104) for purification of hydrophobic intermediates.
- Kinetic Profiling : Conduct in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust feed rates dynamically.
Advanced: How can heteroatom modifications impact the compound’s electronic properties?
Q. Methodological Answer :
- Computational Screening : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Experimental Validation : Synthesize analogs with sulfur or oxygen substitutions and compare cyclic voltammetry profiles.
Case Study : Replacing the quinoline nitrogen with sulfur alters π-conjugation, affecting charge-transfer properties .
Advanced: What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
